[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid
Overview
Description
[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid: is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This characteristic allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This property might play a role in the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility properties of thiazole derivatives may suggest that the compound’s action could be influenced by the chemical environment .
Biochemical Analysis
Biochemical Properties
[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in mitigating oxidative damage in cells. Additionally, the compound has been shown to bind to certain receptors, influencing signal transduction pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound modulates the expression of genes related to these pathways, thereby affecting cellular metabolism and function. For example, it can upregulate the expression of anti-inflammatory cytokines while downregulating pro-inflammatory cytokines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, it can activate antioxidant enzymes, thereby reducing oxidative stress in cells . These interactions result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation . Its stability and efficacy can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism . The compound can affect metabolic flux and alter metabolite levels in cells. For instance, it can increase the levels of certain antioxidants, thereby enhancing the cell’s ability to combat oxidative stress .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Its localization and accumulation can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it can enhance the organelle’s antioxidant capacity . This localization is essential for its role in mitigating oxidative stress and maintaining cellular homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid typically involves the condensation of 2-aminopyridine with a thiazole derivative. . This multicomponent reaction is efficient and yields the target compound in good quantities.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the pyridine ring, leading to the formation of dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine and thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include oxidized thiazole derivatives, reduced pyridine derivatives, and substituted pyridine or thiazole compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical reactions and is studied for its reactivity and stability.
Biology: In biological research, [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is studied for its anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, the compound is explored for its use in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds share the pyridine ring and exhibit similar biological activities, such as anti-fibrotic and anticancer properties.
Imidazo[1,2-a]pyridine Derivatives: These compounds have a similar structure and are used in medicinal chemistry for their broad spectrum of biological activities.
Uniqueness: What sets [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid apart is its unique combination of the pyridine and thiazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for diverse interactions with biological targets and makes it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-9(15)5-7-6-16-10(12-7)13-8-3-1-2-4-11-8/h1-4,6H,5H2,(H,14,15)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNWCPKKXRFQLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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